molecular formula C10H20O3 B013662 Methyl 9-hydroxynonanoate CAS No. 34957-73-8

Methyl 9-hydroxynonanoate

Cat. No.: B013662
CAS No.: 34957-73-8
M. Wt: 188.26 g/mol
InChI Key: RIZOOQYPYGPBOC-UHFFFAOYSA-N
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Description

Methyl 9-hydroxynonanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative Activity on Cancer Cells : Methyl 9-hydroxystearate and methyl 9-aminostearate have been shown to exhibit antiproliferative activity against HT29 cancer cells. The position of the 9 groups is crucial for hydrogen bonding, and the methyl ester functionality preserves this effect (Calonghi et al., 2019).

  • Antitumor Agent Binding to RNA : The antitumor agent N2-methyl-9-hydroxy-ellipticinium acetate efficiently binds to RNA and poly A, demonstrating the high electrophilicity of para-quinone-imine derivatives in the ellipticine series (Dugué et al., 1984).

  • Biodegradable Polylactones Synthesis : 9-Hydroxynonanoic acid, derived from methyl oleate, has been converted into lactone monomers for synthesizing biodegradable polylactones (Liu et al., 2008).

  • Synthesis of Furanoid Esters : Methyl 9,10,12,13-diepoxystearate has been used to synthesize isomeric C18-furanoid esters, including methyl 9,12-epoxy-10-methyl-octadeca-9,11-dienoate (Jie & Lam, 1977).

  • Preparation from Renewable Resources : A cost-effective method has been demonstrated for preparing 9-hydroxynonanoic acid and its ester derivatives from methyl ricinoleate, a renewable resource (Kula et al., 1999).

  • Synthesis of Cyclic Acetals from Oleochemicals : HMSA, a cyclic acetal, has been synthesized from epoxidized methyl oleate and 2-hexanone, potentially leading to new hydrophobic molecules for synthesizing new surfactants (Doll & Erhan, 2008).

  • Biocatalytic and Chemical Transformations : A chemoenzymatic method allows for the synthesis of 9-hydroxynonanoic acid and 1,9-nonanedioic acid from oleic acid, with high yields under mild reaction conditions (Koppireddi et al., 2016).

  • Sustainable Production from Rapeseed Oil : A sustainable method converts rapeseed oil's fatty acid methyl esters into polymer precursors, with 85% methyl-9-hydroxynonanoate, under mild conditions and with valuable by-products (Louis et al., 2014).

  • Mass Spectrometry in Identifying Modified Proteins : Mass spectrometry techniques have been used to identify HNE-modified proteins in biological samples, aiding in understanding interactions with redox sensitive cell signaling proteins (Spickett, 2013).

  • Biotransformation into Industrially Relevant Chemicals : Enzyme and recombinant Escherichia coli have been used to transform renewable oils and fatty acids into industrially relevant C9 chemicals, with potential applications in biofuel production (Seo et al., 2018).

Mechanism of Action

Target of Action

Methyl 9-hydroxynonanoate is primarily used as a monomer for polymer industries . It is formed by the esterification of long-chain straight-chain fatty acids, 9-hydroxynonanoic acid, and methanol . The primary targets of this compound are the unsaturated fatty acids present in vegetable oils . These fatty acids contain two functional groups (a carbonyl and several unsaturated bonds) where chemical reactions can be performed .

Mode of Action

The compound interacts with its targets through a process known as oxidative cleavage . This process involves the breaking of a molecule into two or more smaller molecules in the presence of an oxidizing agent . In the case of this compound, the oxidative cleavage occurs in a solvent-free medium at room temperature, followed by a reduction step .

Biochemical Pathways

The oxidative cleavage of fatty acid methyl esters from vegetable oils leads to the production of the corresponding aldehyde . After hydrogenation of reductive amination, this aldehyde can be transformed to a monomer for polymer industries . This process contributes to the flexibility, toughness, light stability, biodegradability, and low toxicity of many plastics .

Pharmacokinetics

It is known that the compound is produced synthetically for various applications . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be an interesting area for future research.

Result of Action

The result of the action of this compound is the production of monomers for polymer industries . These monomers contribute to the creation of a variety of products, including plasticizers, polyamide plastics, wool treatment, and new coatings .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of an oxidizing agent . The oxidative cleavage step occurs in a solvent-free medium at room temperature . The nature of the solvent used plays an important role during ozonolysis .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be converted to monomers for polymer industries by an oxydoreductive cleavage step . This suggests that Methyl 9-hydroxynonanoate may interact with various enzymes and proteins involved in this process.

Cellular Effects

Given its role in the production of monomers for polymer industries, it may influence cellular processes related to polymer synthesis and degradation .

Molecular Mechanism

It is known to undergo an oxydoreductive cleavage step to be converted into monomers for polymer industries . This suggests that it may interact with enzymes and other biomolecules at the molecular level, potentially influencing their activity.

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions .

Metabolic Pathways

This compound is involved in the production of monomers for polymer industries through an oxydoreductive cleavage step . This suggests that it may interact with enzymes and cofactors involved in this process, potentially influencing metabolic flux or metabolite levels.

Subcellular Localization

Given its role in the production of monomers for polymer industries, it may be localized to areas of the cell involved in this process .

Properties

IUPAC Name

methyl 9-hydroxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZOOQYPYGPBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303599
Record name Methyl 9-hydroxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34957-73-8
Record name 34957-73-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 9-hydroxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 165 mL (165 mmol) of a 1.0M solution of boranetetrahydrofuran complex in tetrahydrofuran in 200 mL of dry diethyl ether at 0° C. is added dropwise 25.0 g (123 mmol) of azelaic acid monomethyl ester, added at such a rate as to prevent excessive release of gas and exothermicity. The solution is allowed to warm to room temperature overnight and is worked up by slowly adding water until gas evolution ceases. Then solid potassium carbonate is added and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined extracts are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 8-carbomethoxyoctan-1-ol as a colorless oil.
[Compound]
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Synthesis routes and methods II

Procedure details

To prepare 4, a solution of nonanedioic acid monomethyl ester (3) (923 mg, 4.6 mmol) in dry THF (3 ml) at −20° C. was treated with 1 M BH3 in THF (4.6 ml, 4.6 mmol) over 10 minutes. After stirring at room temperature for 4 hours, the reaction was quenched with 0.77 M aqueous K2CO3 solution (10 ml) at 0° C. The product was extracted with diethyl ether (3×20 ml), washed with saturated aqueous NaCl solution, dried over Na2SO4, and concentrated in vacuum to afford methyl 9-hydroxynonanoate (4) (Kai K. et al., Tetrahedron 64:6760-69 (2008), which is hereby incorporated by reference in its entirety) (850 mg, 99% yield) as a colorless oil, which was used directly without any further purification. 1H NMR (400 MHz, chloroform-d1): δ 1.27-1.37 (8H, m), 1.50-1.66 (4H, m), 2.29 (2H, t, J=7.5 Hz), 3.62 (2H, t, J=6.5 Hz), 3.66 (3H, s). See FIG. 75C.
Quantity
923 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 9-hydroxynonanoate in polymer production?

A1: this compound is a valuable monomer for polymer industries. It can be derived from a renewable resource, rapeseed oil, through an environmentally friendly process. [] Specifically, fatty acid methyl esters extracted from rapeseed oil can be converted to this compound through an oxidative cleavage step followed by reduction. [] This process boasts high yield, with this compound constituting approximately 85% of the final product. [] Furthermore, the process is carried out under mild conditions at room temperature in a solvent-free medium, minimizing environmental impact. [] This sustainable production method makes this compound an attractive alternative to traditional, less eco-friendly polymer precursors.

Q2: Besides this compound, what other valuable products are generated during its synthesis from rapeseed oil?

A2: While the research article focuses primarily on this compound production, it highlights that all byproducts generated during the oxidative cleavage of fatty acid methyl esters are valuable. [] Although the specific byproducts are not explicitly named, their potential applications likely lie within the chemical industry. This emphasizes the economic and environmental advantages of utilizing rapeseed oil as a starting material, as it leads to a process with minimal waste and multiple valuable outputs.

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